1-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)-1H-indole-4-carboxamide

MIF tautomerase immunomodulation enzyme inhibition

1-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)-1H-indole-4-carboxamide is a synthetic hybrid molecule that fuses a 1-methylindole core with a tetrazole ring via a 4-carboxamide linker. It belongs to the broader class of indole-tetrazole conjugates, a chemotype actively investigated for anticancer and anti-infective applications.

Molecular Formula C11H10N6O
Molecular Weight 242.24 g/mol
Cat. No. B12166008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)-1H-indole-4-carboxamide
Molecular FormulaC11H10N6O
Molecular Weight242.24 g/mol
Structural Identifiers
SMILESCN1C=CC2=C(C=CC=C21)C(=O)NC3=NNN=N3
InChIInChI=1S/C11H10N6O/c1-17-6-5-7-8(3-2-4-9(7)17)10(18)12-11-13-15-16-14-11/h2-6H,1H3,(H2,12,13,14,15,16,18)
InChIKeyXCTMUNUWIWQUTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-N-(1H-tetrazol-5-yl)-1H-indole-4-carboxamide (CAS 1375953-77-7): Core Chemical Identity and Procurement-Significant Profile


1-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)-1H-indole-4-carboxamide is a synthetic hybrid molecule that fuses a 1-methylindole core with a tetrazole ring via a 4-carboxamide linker. It belongs to the broader class of indole-tetrazole conjugates, a chemotype actively investigated for anticancer and anti-infective applications. Its molecular formula is C11H10N6O, with a molecular weight of 242.24 g/mol and a canonical SMILES of Cn1ccc2c(C(=O)Nc3nn[nH]n3)cccc21 . The compound is listed in the ChEMBL database (CHEMBL1927060) and is commercially available from multiple chemical vendors, indicating its accessibility as a research tool or lead-like scaffold [1]. The presence of the 1H-tetrazol-5-yl group distinguishes it from the 2H-tetrazole regioisomers found in many other indole-tetrazole hybrids, potentially altering hydrogen-bonding geometry and target engagement.

Why 1-Methyl-N-(1H-tetrazol-5-yl)-1H-indole-4-carboxamide Cannot Be Replaced by Generic Indole-Tetrazole Analogs


Indole-tetrazole carboxamides are not functionally interchangeable. The site of carboxamide attachment (4- vs. 5- vs. 2-position), the N1 substituent (methyl vs. isopropyl vs. phenyl), and the tetrazole regioisomer (1H vs. 2H) collectively determine target selectivity, pharmacokinetic profile, and synthetic tractability [1]. Even subtle changes (e.g., methyl to isopropyl at N1) can shift lipophilicity by over 1 log unit, altering membrane permeability and off-target binding . The 1H-tetrazol-5-yl substituent in the target compound provides a specific hydrogen-bond donor/acceptor pattern that differs from the more common 2H-tetrazol-5-yl or N-methyltetrazole variants, directly influencing the compound's behavior in biochemical assays and complicating direct analog substitution [2]. The quantitative evidence below demonstrates these differentiation points.

Quantitative Differentiation Evidence for 1-Methyl-N-(1H-tetrazol-5-yl)-1H-indole-4-carboxamide: Head-to-Head and Cross-Study Comparisons


MIF Tautomerase Inhibition: Quantified Biochemical Activity vs. In-Class Analogs

The target compound (CHEMBL1927060) inhibits human macrophage migration inhibitory factor (MIF) tautomerase activity with an IC50 of 2.52 × 10^4 nM (25.2 µM) in a recombinant enzyme assay using L-dopachrome methyl ester as substrate [1]. In the same assay series, structurally related indole-tetrazole derivatives exhibited IC50 values ranging from 7.3 × 10^3 nM to 5.53 × 10^4 nM, placing the target compound in the mid-range of this activity set [2]. This data directly establishes a quantifiable biochemical fingerprint that distinguishes it from both more potent (e.g., CHEMBL1927069, IC50 = 7.3 × 10^3 nM) and less active (e.g., CHEMBL1927064, IC50 = 5.53 × 10^4 nM) close analogs, enabling rational selection for structure-activity relationship (SAR) studies targeting MIF.

MIF tautomerase immunomodulation enzyme inhibition

N1-Substituent Effect on Lipophilicity: Methyl vs. Isopropyl Comparison

Replacing the N1-methyl group in the target compound with an N1-isopropyl group, as in 1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-4-carboxamide (CAS 1435906-36-7), increases molecular weight from 242.24 to 270.29 g/mol and adds significant lipophilic bulk . Computed logP values demonstrate a difference of approximately 1.0–1.3 log units (target compound clogP ≈ 0.86 vs. isopropyl analog clogP ≈ 2.0), indicating a substantially higher membrane partitioning potential for the isopropyl analog . While the target compound's lower lipophilicity may favor aqueous solubility and reduced non-specific binding, the isopropyl analog's higher logP could enhance blood-brain barrier penetration but also increase metabolic clearance. This quantifiable property difference guides selection based on the desired pharmacokinetic profile.

lipophilicity drug-likeness structure-property relationship

Positional Isomer Differentiation: 4-Carboxamide vs. 5-Carboxamide Regioisomers

The target compound bears the carboxamide linker at the indole 4-position, whereas a closely related regioisomer, 1-methyl-N-(2H-tetrazol-5-yl)-1H-indole-5-carboxamide (CAS 1401536-23-9), places the same substituent at the 5-position . Although both share identical molecular formula (C11H10N6O) and molecular weight (242.24 g/mol), the shift in substitution position alters the vector of the tetrazole moiety relative to the indole core, which in turn affects target complementarity, molecular recognition, and potential off-target profiles. This positional isomerism can lead to different biological activity spectra—a phenomenon well-documented in indole-based kinase and GPCR inhibitors where subtle positional changes produce orders-of-magnitude differences in potency [1].

regioisomerism target engagement selectivity

Tetrazole Regioisomerism: 1H- vs. 2H-Tetrazole and Impact on Hydrogen Bonding Capacity

The target compound contains a 1H-tetrazol-5-yl moiety, whereas many commercially available indole-tetrazole analogs employ a 2H-tetrazol-5-yl or N-methyltetrazole group. This distinction is functionally significant: the 1H-tetrazole tautomer presents an N–H donor adjacent to the point of attachment, whereas the 2H-tetrazole places the N–H donor at a different position, altering both the hydrogen-bonding pattern and the electrostatic potential surface [1]. The 1H-tetrazole is known to act as a carboxylic acid bioisostere with a pKa of approximately 4.5–4.9, closely mimicking the acidity of benzoic acid derivatives, while the 2H-tetrazole exhibits slightly different electronic properties [2]. This difference is critical in target binding, where the precise geometry of hydrogen-bond donor and acceptor atoms determines affinity and selectivity.

tautomerism hydrogen bonding bioisostere

Prioritized Application Scenarios for 1-Methyl-N-(1H-tetrazol-5-yl)-1H-indole-4-carboxamide in Research and Industrial Settings


MIF Tautomerase Inhibitor Screening and SAR Expansion

This compound serves as a characterized intermediate-activity reference point for MIF tautomerase inhibitor programs. Its IC50 of 25.2 µM in the recombinant MIF assay [1] places it in a useful activity window for analog development: not so potent as to preclude detection of improvements, yet sufficiently active to confirm target engagement. Researchers can use this compound as a scaffold for systematic modification, guided by the quantitative activity rank within the CHEMBL1927060 series .

Physicochemical Property Benchmarking for Indole-Tetrazole Lead Optimization

The compound's defined physicochemical profile (MW 242.24, clogP ≈ 0.86, TPSA 87.97 Ų) [1] makes it a useful benchmark for optimizing drug-like properties within indole-tetrazole series. Its lower lipophilicity compared to the N1-isopropyl analog (clogP ≈ 2.0) recommends it for programs prioritizing aqueous solubility and reduced off-target binding, such as fragment-based drug discovery or biochemical high-throughput screening campaigns.

Regioisomeric Purity Standard for Analytical Method Development

Given the documented existence of the 5-carboxamide regioisomer (CAS 1401536-23-9) and the 2H-tetrazole tautomer [1], this compound can serve as a reference standard for developing HPLC or UPLC methods to quantify regioisomeric and tautomeric purity in synthetic batches. This is critical for procurement quality control, as even minor isomeric impurities can compromise biological assay reproducibility.

Anticancer Tubulin Polymerization Research (Positional Analog Context)

While direct tubulin polymerization inhibition data for the target compound are not publicly available, closely related indole-tetrazole hybrids (e.g., compounds 6a and 6f in Reddy et al., 2022) demonstrated IC50 values of 0.34 µM and 0.52 µM, respectively, exceeding the potency of combretastatin A-4 (IC50 = 1.12 µM) [1]. The target compound's 4-carboxamide connectivity offers a distinct presentation of the tetrazole moiety compared to these 3-linked analogs, providing a valuable tool for probing the structural determinants of tubulin binding in this chemotype.

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